2-pyridin-3-yl-1H-quinazolin-4-one
CAS No.: 50362-93-1
Cat. No.: VC21316782
Molecular Formula: C13H9N3O
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 50362-93-1 |
---|---|
Molecular Formula | C13H9N3O |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 2-pyridin-3-yl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |
Standard InChI Key | WXCVPMGPMMEPBB-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3 |
SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Properties
2-pyridin-3-yl-1H-quinazolin-4-one is a heterocyclic organic compound belonging to the quinazolinone family. The molecular structure consists of a quinazolin-4-one core with a pyridin-3-yl substituent at position 2. This structural arrangement contributes to its potential biological activity and pharmaceutical relevance. The compound's basic characteristics and identifying information are critical for researchers working with this substance in various applications.
Basic Chemical Information
The compound is characterized by its specific molecular formula and physical properties. Table 1 summarizes the key chemical identifiers and physical properties of 2-pyridin-3-yl-1H-quinazolin-4-one.
Table 1: Chemical Identity and Physical Properties of 2-pyridin-3-yl-1H-quinazolin-4-one
Property | Value |
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PubChem CID | 703784 |
Molecular Formula | C13H9N3O |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 2-pyridin-3-yl-1H-quinazolin-4-one |
Creation Date (PubChem) | July 7, 2005 |
The molecular structure features a quinazolin-4-one scaffold with a pyridine ring attached at the C-2 position. This arrangement of atoms contributes to the compound's chemical reactivity and potential biological interactions .
Structural Identifiers
For computational chemistry, database searches, and chemical information systems, specific structural identifiers are essential. Table 2 presents the standard structural identifiers for 2-pyridin-3-yl-1H-quinazolin-4-one.
Table 2: Structural Identifiers of 2-pyridin-3-yl-1H-quinazolin-4-one
Identifier Type | Value |
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InChI | InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17) |
InChIKey | WXCVPMGPMMEPBB-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3 |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CN=CC=C3 |
These identifiers provide unique representations of the compound's structure, enabling precise identification in chemical databases and facilitating computational analysis of its properties .
Synthesis Methods and Analytical Characterization
The preparation of 2-pyridin-3-yl-1H-quinazolin-4-one involves specific synthetic routes and requires appropriate analytical techniques for verification and quality control. Understanding these methods is essential for researchers working with this compound in laboratory settings.
Analytical Characterization Techniques
Various analytical methods are employed to confirm the identity, purity, and structural characteristics of 2-pyridin-3-yl-1H-quinazolin-4-one. Table 3 summarizes the common analytical techniques used for characterization.
Table 3: Analytical Techniques for Characterization of 2-pyridin-3-yl-1H-quinazolin-4-one
Technique | Application |
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Infrared Spectroscopy (IR) | Identification of functional groups, particularly the carbonyl group (C=O) and N-H bonds |
Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, including proton environments and carbon connectivity |
Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |
X-ray Crystallography | Three-dimensional structural determination (when applicable) |
These analytical techniques provide complementary information about the compound's structure and purity. IR spectroscopy confirms the presence of key functional groups, while NMR offers detailed information about the molecular structure. Mass spectrometry validates the molecular weight and can provide insights into the compound's fragmentation patterns.
Pharmaceutical Significance and Biological Activity
Quinazolinone derivatives, including 2-pyridin-3-yl-1H-quinazolin-4-one, have attracted considerable interest in pharmaceutical research due to their diverse biological activities. Understanding the potential applications of this compound requires examination of its structural features and known bioactivities.
Structure-Activity Relationships
The relationship between structural features and biological activity is critical for understanding the pharmaceutical potential of 2-pyridin-3-yl-1H-quinazolin-4-one. Several structural elements may contribute to its bioactivity:
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The quinazolin-4-one core, which serves as a privileged structure in medicinal chemistry
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The pyridin-3-yl substituent at position 2, potentially offering hydrogen bonding sites
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The N-H group at position 1, which can participate in hydrogen bonding with biological targets
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The carbonyl group at position 4, providing additional sites for interaction
These structural features collectively determine the compound's ability to interact with biological targets such as enzymes, receptors, or DNA/RNA structures. Further investigation of structure-activity relationships could guide the development of more potent and selective derivatives .
Comparison with Related Quinazolinone Derivatives
The structural similarities and differences between 2-pyridin-3-yl-1H-quinazolin-4-one and related compounds provide valuable insights into their respective properties and potential applications. This comparative analysis helps position the compound within the broader context of quinazolinone chemistry.
Structural Variations
Various quinazolinone derivatives differ in their substitution patterns, which influence their physical properties and biological activities. Table 4 compares 2-pyridin-3-yl-1H-quinazolin-4-one with a related compound.
Table 4: Comparison of 2-pyridin-3-yl-1H-quinazolin-4-one with a Related Quinazolinone Derivative
Property | 2-pyridin-3-yl-1H-quinazolin-4-one | 8-methoxy-2-methylquinazoline |
---|---|---|
Molecular Formula | C13H9N3O | C10H10N2O |
Molecular Weight | 223.23 g/mol | 174.20 g/mol |
Key Structural Features | Pyridin-3-yl at position 2; Carbonyl at position 4 | Methoxy group at position 8; Methyl at position 2 |
CAS Number | Not specified in search results | 167837-54-9 |
This comparison highlights the structural diversity within the quinazolinone family and how specific substitutions can significantly alter the molecular properties .
Future Research Directions
The current knowledge about 2-pyridin-3-yl-1H-quinazolin-4-one points to several promising areas for future investigation. These research directions could expand our understanding of the compound's properties and applications.
Expanded Biological Evaluation
Further biological screening of 2-pyridin-3-yl-1H-quinazolin-4-one could reveal additional therapeutic applications. Potential areas for investigation include:
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Anticancer activity against various cell lines
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Anti-inflammatory and immunomodulatory effects
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Antimicrobial properties against resistant strains
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Enzyme inhibition studies with specific target proteins
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Structure-based virtual screening to identify optimal biological targets
Such studies would provide a more comprehensive understanding of the compound's biological profile and help identify the most promising therapeutic applications.
Chemical Modifications and Derivatives
The basic structure of 2-pyridin-3-yl-1H-quinazolin-4-one offers numerous opportunities for chemical modification to enhance its properties. Future research could focus on:
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Substitution at various positions of the quinazoline ring
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Modification of the pyridine moiety
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Introduction of additional functional groups to improve solubility or bioavailability
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Development of prodrug forms for improved pharmacokinetics
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Creation of conjugates with targeting moieties for site-specific delivery
These chemical modifications could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties compared to the parent compound.
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